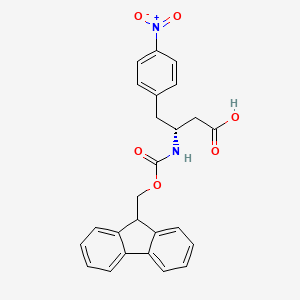

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenyl group, a nitrophenyl group, and a carboxylic acid moiety, making it a versatile molecule in various scientific applications.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBORLQMDGYDDBJ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269398-78-9 | |

| Record name | 269398-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. The nitrophenyl group is then introduced through a nitration reaction, followed by the formation of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydrazines.

Substitution: Esters, amides.

Scientific Research Applications

Applications in Organic Synthesis

-

Peptide Synthesis :

- The compound serves as a protecting group for amino acids in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides.

-

Building Block for Drug Development :

- It acts as a versatile building block in the design of bioactive compounds. Its structural features contribute to the development of novel therapeutic agents targeting specific biological pathways.

Medicinal Chemistry

-

Anticancer Agents :

- Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The incorporation of the nitrophenyl group enhances the biological activity by increasing lipophilicity and modulating interactions with cellular targets.

-

Neuroprotective Effects :

- Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Data Table: Summary of Applications

Case Studies

-

Peptide Synthesis Case Study :

- A study demonstrated the successful synthesis of a peptide using (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid as a key intermediate. The Fmoc group was selectively removed using piperidine, leading to high yields of the desired peptide product.

-

Anticancer Activity Case Study :

- In vitro studies conducted on various cancer cell lines revealed that modifications of this compound led to enhanced cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.

-

Neuroprotective Effects Case Study :

- Experimental models of neurodegeneration showed that administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function, suggesting its potential as a therapeutic agent in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylic acid group can form hydrogen bonds, influencing the compound's binding affinity to enzymes and receptors.

Comparison with Similar Compounds

N-[(9H-Fluoren-9-yl)methoxy]carbonyl-protected amino acids

9-Fluorenylmethyl chloroformate

9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, often referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a fluorenyl group that enhances its lipophilicity and biological interactions. The presence of the nitrophenyl group is crucial for its biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those associated with drug metabolism and resistance mechanisms in bacteria.

- Receptor Binding : Its structure allows for effective binding to specific receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Activity : Preliminary studies indicate that fluorenyl derivatives can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Biological Activity Data Table

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of fluorenyl derivatives, including this compound). The compound demonstrated significant activity against multi-drug resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for new tuberculosis therapies .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of fluorenyl derivatives on various cancer cell lines. The results indicated that certain modifications to the fluorenyl structure enhanced cytotoxicity while maintaining low toxicity to normal cells .

- Inflammatory Response Modulation : Research on the anti-inflammatory properties revealed that this compound can inhibit the production of key inflammatory cytokines such as IL-6 and TNF-α in murine macrophages stimulated with LPS, highlighting its potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions starting with Fmoc-protected amino acid intermediates. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acid groups for amide bond formation .

- Nitrophenyl incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 4-nitrophenyl group .

- Chiral resolution : Chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer .

Q. Purity optimization :

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- ¹H/¹³C NMR : Critical for confirming stereochemistry and functional groups (e.g., Fmoc carbonyl at ~170 ppm, nitrophenyl aromatic protons at 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (446.45 g/mol) and isotopic patterns .

- IR Spectroscopy : Identifies carbonyl stretches (Fmoc C=O at ~1720 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, though limited by compound solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions in anti-inflammatory or antimicrobial activity may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs .

- Purity thresholds : Re-test biological activity after repurifying batches with ≥95% LC-MS purity .

- Structural analogs : Compare activity with derivatives (e.g., 3,5-difluorophenyl variant) to isolate nitrophenyl-specific effects .

- Target validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding to purported targets (e.g., COX-2) .

Q. What strategies are recommended for maintaining stereochemical integrity during solid-phase synthesis of Fmoc-protected derivatives?

- Coupling conditions : Use HOBt/DIC activation at 0–4°C to minimize racemization .

- Resin selection : Employ low-loading Wang resin (0.2–0.5 mmol/g) to reduce steric hindrance .

- Monitoring : Perform Kaiser tests after each coupling step and verify enantiomeric purity via chiral HPLC .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, avoiding prolonged exposure to prevent β-elimination .

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

- Forced degradation : Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24h.

- Oxidative stress : 3% H₂O₂ at 25°C for 6h .

- Analytical endpoints :

- HPLC-DAD : Quantify degradation products (e.g., nitrophenyl hydrolysis).

- Mass spectrometry : Identify fragments (e.g., loss of Fmoc group at m/z 222) .

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., COX-2 PDB: 5KIR) to predict binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- QSAR models : Train on analogs with known IC₅₀ values to predict nitrophenyl substituent effects .

Q. Methodological Comparisons

| Parameter | Suzuki Coupling | Nucleophilic Substitution |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Byproducts | Homocoupling | Nitro-group reduction |

| Stereochemical Control | High (Pd catalysts) | Moderate (requires chiral auxiliaries) |

| Scale-Up Feasibility | Excellent | Limited by nitro-group instability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.